Product packaging for 2-(4-Fluoropiperidin-1-yl)aniline(Cat. No.:CAS No. 1554044-58-4)

2-(4-Fluoropiperidin-1-yl)aniline

Cat. No.: B1446757
CAS No.: 1554044-58-4
M. Wt: 194.25 g/mol
InChI Key: AFGOREKXQUYUKK-UHFFFAOYSA-N
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Description

2-(4-Fluoropiperidin-1-yl)aniline (CAS 1554044-58-4) is a chemical compound with the molecular formula C11H15FN2 and a molecular weight of 194.25 . This compound serves as a valuable aniline-substituted fluoropiperidine building block in pharmaceutical and medicinal chemistry research. The incorporation of a fluorine atom into organic molecules is a established strategy in drug design. Fluorine can influence the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and membrane permeability, which are critical parameters in the development of bioactive compounds . The structure of this compound, which combines a fluorinated heterocycle with an aniline functional group, makes it a versatile intermediate for generating novel compound libraries. Its primary research application is as a precursor in the synthesis of more complex molecules. For instance, aniline derivatives of piperidines are frequently explored in structure-activity relationship (SAR) studies to develop potent and selective ligands for various biological targets . Researchers utilize this compound under the condition that it is for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15FN2 B1446757 2-(4-Fluoropiperidin-1-yl)aniline CAS No. 1554044-58-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluoropiperidin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c12-9-5-7-14(8-6-9)11-4-2-1-3-10(11)13/h1-4,9H,5-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGOREKXQUYUKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1F)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Fluoropiperidin 1 Yl Aniline

Early Synthetic Approaches and Their Limitations

The initial methods for the synthesis of N-aryl piperidines, including analogs of 2-(4-Fluoropiperidin-1-yl)aniline, were often characterized by harsh reaction conditions, limited substrate scope, and modest yields.

One of the earliest methods applicable to the formation of the N-aryl bond is the Ullmann condensation. This copper-catalyzed reaction involves the coupling of an aryl halide with an amine. synthesisspotlight.comnih.gov In a hypothetical synthesis of the target molecule, this would involve the reaction of a 2-halo-nitrobenzene, such as 1-bromo-2-nitrobenzene (B46134), with 4-fluoropiperidine (B2509456), followed by the reduction of the nitro group to an amine.

The reaction would proceed as follows:

Ullmann Condensation: 1-Bromo-2-nitrobenzene is reacted with 4-fluoropiperidine in the presence of a copper catalyst and a base at high temperatures.

Nitro Group Reduction: The resulting 1-(2-nitrophenyl)-4-fluoropiperidine is then treated with a reducing agent, such as tin(II) chloride or catalytic hydrogenation, to yield this compound.

The Ullmann condensation, while a foundational method, presents several significant challenges:

Harsh Conditions: The reaction typically requires high temperatures (often exceeding 150 °C) and stoichiometric amounts of copper, which can lead to side reactions and difficulties in product purification. synthesisspotlight.com

Low Yields: Yields can be variable and are often low, particularly with less reactive aryl halides.

Regioselectivity: While the starting materials in this specific hypothetical pathway are defined, in more complex systems, achieving regioselectivity can be a major hurdle.

Functional Group Tolerance: The harsh conditions limit the presence of sensitive functional groups on the substrates.

These limitations spurred the development of more efficient and milder synthetic methods.

Table 1: Challenges in Early Synthetic Approaches
ChallengeDescription
Reaction Conditions High temperatures and stoichiometric copper catalyst required.
Yields Often low and variable.
Purification Removal of copper residues can be difficult.
Substrate Scope Limited due to harsh conditions and poor functional group tolerance.

Modern Strategies for High-Yield Synthesis

The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, revolutionized the synthesis of arylamines. These modern methods offer milder reaction conditions, broader substrate scope, and significantly higher yields.

While a specific one-pot synthesis for this compound is not extensively documented, the principles of one-pot reactions can be applied. A plausible one-pot procedure could involve a tandem reaction sequence. For instance, the Buchwald-Hartwig amination of a di-halogenated arene could be performed sequentially with an ammonia (B1221849) equivalent and 4-fluoropiperidine in a single reaction vessel. This approach, while theoretically feasible, would require careful optimization of catalysts, ligands, and reaction conditions to control selectivity and avoid side products. The development of ligands like BippyPhos has expanded the scope of one-pot tandem aminations. nih.gov

A reliable and commonly employed modern route to this compound is a multi-step linear synthesis based on the Buchwald-Hartwig amination. A representative pathway, adapted from patented procedures for analogous compounds, is as follows:

Protection of the Amine: The synthesis begins with the protection of the amino group of a suitable starting material, such as 2-fluoro-4-bromoaniline. Acylation with pivaloyl chloride is a common strategy to form a stable pivalamide (B147659) protecting group.

Buchwald-Hartwig Amination: The protected aniline (B41778) is then subjected to a palladium-catalyzed Buchwald-Hartwig amination with 4-fluoropiperidine. This reaction typically employs a palladium catalyst (e.g., Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand (e.g., Xantphos) in the presence of a base (e.g., Cs₂CO₃).

Deprotection: The final step involves the removal of the pivaloyl protecting group, usually under acidic conditions (e.g., with a strong acid like sulfuric acid), to yield the desired this compound.

Table 2: Representative Multi-Step Linear Synthesis of this compound
StepReactantsReagents and ConditionsProduct
1. Protection 2-Fluoro-4-bromoaniline, Pivaloyl chlorideBase (e.g., Pyridine), Solvent (e.g., DCM), Room TemperatureN-(2-Fluoro-4-bromophenyl)pivalamide
2. Amination N-(2-Fluoro-4-bromophenyl)pivalamide, 4-FluoropiperidinePd₂(dba)₃, Xantphos, Cs₂CO₃, Solvent (e.g., Dioxane), HeatN-(2-Fluoro-4-(4-fluoropiperidin-1-yl)phenyl)pivalamide
3. Deprotection N-(2-Fluoro-4-(4-fluoropiperidin-1-yl)phenyl)pivalamideH₂SO₄ (aq), HeatThis compound

This method offers high yields and excellent control over regioselectivity, making it suitable for large-scale synthesis.

A convergent synthesis strategy offers advantages in terms of efficiency and the ability to create diverse analogs. For this compound, a convergent approach would involve the synthesis of two key fragments that are then coupled in a late-stage step.

A plausible convergent synthesis could be:

Fragment A Synthesis: Preparation of a suitable aniline precursor, for example, by the reduction of 1-bromo-2-nitrobenzene to 2-bromoaniline (B46623).

Fragment B Synthesis: 4-Fluoropiperidine is readily available or can be synthesized via established methods.

Final Coupling: The final step would involve the coupling of 2-bromoaniline with 4-fluoropiperidine using a Buchwald-Hartwig amination reaction.

Key Reaction Types in this compound Construction

The synthesis of this compound relies on several key classes of organic reactions. These include nucleophilic substitutions to form the piperidine (B6355638) ring, amination of halogenated precursors, reductive amination strategies, metal-catalyzed cross-coupling reactions for C-N bond formation, and cyclization reactions for building the piperidine core.

Nucleophilic Substitution Reactions for Piperidine Formation

Nucleophilic substitution is a fundamental approach for the construction of the 4-fluoropiperidine ring. In this context, a common strategy involves the displacement of a leaving group on a piperidine precursor with a fluoride (B91410) ion or the reaction of a piperidine derivative with a fluorinating agent. While direct fluorination of piperidine can be challenging, the synthesis of 4-fluoropiperidine often starts from a more readily available precursor, such as 4-hydroxypiperidine. The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), which is subsequently displaced by a fluoride source like potassium fluoride or a more sophisticated fluorinating reagent.

Another approach involves the use of 2-methoxypiperidines and 2-acyloxypiperidines as substrates in nucleophilic substitution reactions, which can be catalyzed by metal triflates to yield functionalized piperidine derivatives. acs.org The stereoselectivity of these reactions can often be controlled by the choice of substrates and catalysts. acs.org

Amination Reactions of Halogenated Precursors

The formation of the bond between the aniline and piperidine rings can be achieved through the amination of a halogenated precursor. In a typical synthetic route, 4-fluoropiperidine can act as a nucleophile, displacing a halogen atom (commonly fluorine, chlorine, or bromine) from a substituted benzene (B151609) ring. For the synthesis of this compound, a suitable precursor would be a 1-halo-2-nitrobenzene or a protected 2-haloaniline. The reaction of 4-fluoropiperidine with such a precursor, often in the presence of a base, leads to the desired product. The reactivity of the halogen is crucial, with fluorine being highly activated towards nucleophilic aromatic substitution (SNAr) in electron-deficient systems. nih.gov The reaction of pentafluoropyridine (B1199360) with various nucleophiles, for instance, demonstrates that substitution preferentially occurs at the 4-position. researchgate.netrsc.org

Reductive Amination Strategies

Reductive amination offers a versatile method for the synthesis of the target molecule by forming the C-N bond between the aniline and piperidine precursors. organic-chemistry.orgrsc.org This one-pot reaction typically involves the condensation of an amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, one possible strategy would involve the reaction of 2-aminobenzaldehyde (B1207257) or a related carbonyl compound with 4-fluoropiperidine, followed by reduction. Alternatively, a reversed approach could be envisioned, where 1-(2-aminophenyl)piperidin-4-one is subjected to fluorination and subsequent reduction. A variety of reducing agents can be employed, ranging from common hydrides like sodium borohydride (B1222165) to catalytic hydrogenation. researchgate.netresearchgate.netnih.gov

ReactantsReducing AgentProductReference
Aldehyde/Ketone + Aniline[RuCl2(p-cymene)]2/Ph2SiH2Secondary/Tertiary Amine organic-chemistry.org
Aldehyde/Ketone + AmineDibutyltin dichloride/PhenylsilaneSecondary/Tertiary Amine organic-chemistry.org
Functionalized Aldehyde + Aniline DerivativeH-cube technologySecondary Aniline rsc.orgresearchgate.net

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig type approaches to form C-N bonds)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful and widely used methods for the formation of C-N bonds between aryl halides and amines. wikipedia.org This reaction offers a highly efficient route to this compound by coupling 4-fluoropiperidine with a suitable 2-haloaniline derivative (e.g., 2-bromoaniline or 2-chloroaniline).

The success of the Buchwald-Hartwig amination relies on the appropriate choice of a palladium catalyst, a phosphine ligand, and a base. nih.govrsc.org Different generations of catalyst systems have been developed to improve the scope and efficiency of the reaction, allowing for the coupling of a wide range of amines and aryl halides under milder conditions. wikipedia.org For instance, the use of sterically hindered biaryl phosphine ligands has proven effective in many cases. rsc.org

Aryl HalideAmineCatalyst System (Palladium Source/Ligand)BaseSolventReference
BromobenzeneSecondary AminesTrixiePhos or XPhost-BuOLi or t-BuONaToluene (B28343) nih.gov
Aryl HalidesHeterocyclic Amines[Pd(allyl)Cl]2/Various LigandsVariousToluene or 1,4-Dioxane nih.gov
3-BromopyridineMorpholine[Pd-LX]2[BF4]2 (L = Biaryl Phosphine)-1,4-Dioxane rsc.org
2-Fluoro-4-iodopyridineAromatic AminesPd(OAc)2/BINAPK2CO3- researchgate.net

Cyclization Reactions for Piperidine Ring Construction

The synthesis of the 4-fluoropiperidine ring itself can be accomplished through various cyclization reactions. These intramolecular reactions form the heterocyclic ring from an acyclic precursor. A common strategy involves the cyclization of an appropriately substituted amino-alcohol or amino-halide. For instance, an N-protected 5-amino-1-fluoro-2-pentanol could undergo an intramolecular nucleophilic substitution to form the piperidine ring.

The design of the acyclic precursor is critical for the success of the cyclization. The presence of the fluorine atom needs to be considered, as it can influence the reactivity and regioselectivity of the ring-forming step. The synthesis of a novel 4-aminomethyl-4-fluoropiperidine as a T-type Ca2+ channel antagonist highlights the importance of constructing functionalized fluorinated piperidines for pharmaceutical applications. nih.gov

Precursor Synthesis and Derivatization

The synthesis of this compound is intrinsically linked to the availability and synthesis of its key precursors: 4-fluoropiperidine and a suitable aniline derivative.

Synthesis of 4-Fluoropiperidine: As mentioned, 4-fluoropiperidine is often synthesized from 4-hydroxypiperidine. This involves the conversion of the hydroxyl group to a good leaving group followed by nucleophilic fluorination. The nitrogen atom of the piperidine is typically protected during these steps to prevent side reactions.

Synthesis of Aniline Precursors: The aniline precursor is typically a 2-haloaniline or a 2-nitroaryl halide. These compounds are commercially available or can be synthesized through standard aromatic chemistry techniques such as nitration followed by reduction or halogenation of aniline derivatives. For instance, 2-fluoro-4-(piperidin-1-yl)aniline and 5-fluoro-2-(4-methylpiperidin-1-yl)aniline (B1320237) are structurally related compounds whose synthesis would rely on similar aniline precursors. sigmaaldrich.comsigmaaldrich.combiosynth.com

The derivatization of these precursors allows for the introduction of various functional groups on either the aniline or the piperidine ring, leading to a diverse range of analogs of the target compound. This flexibility is crucial for structure-activity relationship studies in medicinal chemistry.

Preparation of Fluorinated Piperidine Intermediates

The synthesis of the 4-fluoropiperidine moiety is a critical step. Various methods exist for the preparation of substituted piperidines, which can be adapted for this fluorinated intermediate.

One common strategy involves the catalytic hydrogenation of a corresponding pyridine (B92270) precursor. dtic.mil For instance, 4-fluoropyridine (B1266222) can be subjected to dearomatization and hydrogenation to yield 4-fluoropiperidine. A one-pot rhodium-catalyzed dearomatization–hydrogenation (DAH) process has been developed to access all-cis-(multi)fluorinated piperidines from fluoropyridine precursors with high diastereoselectivity. nih.gov This method uses a borane (B79455) reagent, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B138367) (HBpin), to first dearomatize the pyridine ring, followed by hydrogenation. nih.gov

Another major route to piperidine rings is through the cyclization of acyclic precursors. dtic.milyoutube.com For example, 1,5-dihalopentanes can be cyclized with a primary amine to form the piperidine ring. dtic.mil More specifically for 4-substituted piperidines, 4-piperidones are valuable intermediates. dtic.milyoutube.com These can be synthesized through methods like the Dieckmann condensation of diesters formed from the addition of a primary amine to two equivalents of an acrylate (B77674) ester. dtic.mil The resulting 4-piperidone (B1582916) can then be converted to the 4-fluoro derivative through various fluorination techniques before its use in the final coupling step. The synthesis of a novel 4-aminomethyl-4-fluoropiperidine has also been reported, highlighting the accessibility of such fluorinated scaffolds. nih.gov

Synthesis of Substituted Aniline Fragments

The aniline portion of the target molecule, typically an ortho-substituted aniline like 2-bromoaniline or 2-chloroaniline, serves as the coupling partner for the fluorinated piperidine. The synthesis of substituted anilines can be approached in several ways.

A conventional method involves the nitration of a suitable aromatic precursor followed by the reduction of the nitro group to an amine. google.com For instance, producing fluorinated anilines can start from chloronitrobenzenes via a chlorine-fluorine exchange (Halex) reaction, followed by hydrogenation of the nitro group. google.com

More modern approaches utilize photocatalysis. One such method describes a photoredox-cobalt dehydrogenative coupling that prepares anilines from amines and ketones, effectively generating the aromatic ring in situ. galchimia.com Photoinduced methods are also employed for the difluoroalkylation of anilines, demonstrating the utility of light-mediated reactions in modifying the aniline core. acs.org The synthesis of various substituted anilines is often a key part of developing structure-activity relationships (SAR) for medicinal chemistry programs. nih.gov

Optimization of Reaction Conditions and Catalyst Systems

The coupling of 4-fluoropiperidine with the aniline fragment, most commonly via Buchwald-Hartwig amination, requires meticulous optimization of several parameters to ensure high yield and purity. researchgate.netyoutube.com The key variables include the choice of solvent, reaction temperature, catalyst-ligand system, and stoichiometry of the reactants. chemrxiv.orgamazonaws.com

Solvent Effects and Temperature Control

The choice of solvent is critical as it must dissolve both the inorganic base and the organic substrates. youtube.com Common solvents for Buchwald-Hartwig reactions include toluene, ethers (like dioxane), alcohols, and amides. youtube.com The reaction temperature is also a crucial factor. Reactions involving challenging substrates or weaker bases may require higher temperatures, often in the range of 80–100 °C, to proceed efficiently. youtube.combristol.ac.uk Conversely, thermally sensitive substrates may benefit from lower reaction temperatures, which can be enabled by the use of stronger bases. youtube.com

ParameterConditionOutcome/Observation
Solvent Toluene, Dioxane, DMFChoice impacts solubility and reaction rate. Toluene is common for these couplings. researchgate.netchemrxiv.org
Temperature 80 - 140 °CHigher temperatures often required for less reactive substrates (e.g., aryl chlorides). chemrxiv.orgbristol.ac.uk

Catalyst Screening and Ligand Design for Enhanced Efficiency

The heart of the Buchwald-Hartwig amination is the palladium catalyst and its associated phosphine ligand. The ligand plays a crucial role in the catalytic cycle, influencing the rates of oxidative addition and reductive elimination. youtube.com

A variety of palladium precursors can be used, including Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts that are easily activated. youtube.com The choice of phosphine ligand has a profound effect on reaction efficiency. researchgate.net Bulky, electron-rich biaryl phosphine ligands such as XPhos and Xantphos are commonly employed and have shown high efficacy in coupling reactions. researchgate.netchemrxiv.orgbristol.ac.uk Screening different combinations of palladium sources and ligands is a standard practice to identify the optimal system for a specific substrate pairing. researchgate.netchemrxiv.org For instance, in one study, the Pd/XPhos system gave a 91% conversion where other ligands like BINAP and DPEphos were ineffective. researchgate.net

Catalyst SystemLigandSubstratesYield/Conversion
Pd(OAc)₂/XPhosXPhosBenzyl protected benzimidazole, 4-(methylsulfonyl)aniline91% conversion researchgate.net
Pd(OAc)₂/BINAPBINAPBenzyl protected benzimidazole, 4-(methylsulfonyl)anilineNo reaction researchgate.net
XantPhos Pd G3XantPhos4-bromobenzonitrile, benzamide83% yield amazonaws.com

Reaction Stoichiometry and Concentration Effects

The molar ratios of the reactants, base, and catalyst loading significantly influence the reaction outcome. Typically, the amination is run with a slight excess of the amine component and 1.2 to 2.0 equivalents of a base. bristol.ac.uk Common bases include strong, non-nucleophilic alkoxides like sodium tert-butoxide (NaOtBu) or weaker inorganic bases like cesium carbonate (Cs₂CO₃). researchgate.net The choice of base is critical and depends on the substrate's functional group tolerance. youtube.com

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of complex molecules like this compound is of growing importance. This involves developing more sustainable and environmentally benign processes.

One area of focus is the development of more efficient fluorination methods. A sustainable route to enantiopure fluorolactam derivatives, which are related to fluorinated piperidines, was developed using a selective direct fluorination with fluorine gas, coupled with a biochemical amidase process. rsc.org This approach was shown to be more efficient and suitable for scale-up compared to traditional methods. rsc.org Other novel strategies for synthesizing fluorinated amines involve using benign C1 sources like carbon dioxide (CO₂) or carbon disulfide (CS₂). acs.org

For the coupling step, the development of homogeneous reaction conditions for Buchwald-Hartwig aminations using soluble organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) instead of insoluble inorganic bases can simplify the process, particularly for adaptation to continuous flow systems, which reduces waste and improves safety. chemrxiv.orgamazonaws.com Furthermore, exploring photoinduced, transition-metal-free methods for C-N bond formation represents a promising green alternative to traditional palladium catalysis. galchimia.comacs.org

Application of Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a transformative technology, significantly accelerating chemical reactions and often improving product yields compared to conventional heating methods. nih.gov The synthesis of this compound, which is typically achieved through a Buchwald-Hartwig amination of a suitable aniline precursor and 4-fluoropiperidine, can be greatly enhanced by the use of microwave irradiation.

The primary advantage of microwave heating lies in its ability to rapidly and uniformly heat the reaction mixture, leading to a significant reduction in reaction times. nih.govorganic-chemistry.org For instance, a typical Buchwald-Hartwig amination reaction that might take several hours under conventional heating can often be completed in a matter of minutes in a microwave reactor. nih.govnih.gov This rapid heating is particularly beneficial for high-throughput synthesis and library generation in medicinal chemistry.

Research on similar C(sp²)–N coupling reactions demonstrates the effectiveness of microwave-assisted protocols. beilstein-journals.org For example, the palladium-catalyzed amination of aryl halides with various amines has been shown to proceed in good to excellent yields in short reaction times under microwave conditions. beilstein-journals.org The choice of solvent is crucial for efficient microwave absorption; solvents with high dielectric constants, such as benzotrifluoride (B45747) (BTF), have proven to be superior to less polar solvents like toluene, leading to higher yields at elevated temperatures achievable in a microwave reactor. organic-chemistry.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Buchwald-Hartwig Amination

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 12 - 24 hours10 - 30 minutes
Typical Yield Moderate to GoodGood to Excellent
Energy Consumption HighLow
Temperature Control Less PrecisePrecise

This table presents generalized data based on findings for similar Buchwald-Hartwig amination reactions and illustrates the potential advantages of applying microwave synthesis to produce this compound.

Development of Environmentally Benign Solvents

Traditionally, C-N coupling reactions are often carried out in volatile and potentially toxic organic solvents such as toluene or dioxane. The development of greener alternatives is an active area of research. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. While the reactants for the synthesis of this compound may have limited solubility in water, the use of surfactants or co-solvents can facilitate the reaction in aqueous media. For example, microwave-assisted synthesis of 2,5-diketopiperazines has been successfully performed in aqueous media, demonstrating the feasibility of using water for related heterocyclic syntheses. nih.gov

Another approach involves the use of "designer" solvents that have favorable environmental profiles and can be recycled. For instance, the use of benzotrifluoride (BTF) has been shown to be an effective solvent for microwave-assisted Buchwald-Hartwig aminations, offering both high reaction yields and better microwave absorbance characteristics compared to toluene. organic-chemistry.org

Table 2: Properties of Selected Solvents for Chemical Synthesis

SolventEnvironmental/Safety ConcernsPotential for Use in Green Synthesis
Toluene Volatile, flammable, toxicBeing replaced by greener alternatives
Dioxane Suspected carcinogen, peroxide-formingBeing replaced by greener alternatives
Water Non-toxic, non-flammable, abundantExcellent green solvent, may require additives
Benzotrifluoride (BTF) Better microwave absorbance than tolueneA greener alternative to some traditional solvents

Catalyst Recycling and Sustainability Considerations

The synthesis of this compound via Buchwald-Hartwig amination relies on precious metal catalysts, typically palladium-based complexes. acs.orgrsc.org The high cost and environmental concerns associated with these metals necessitate the development of methods for catalyst recycling. youtube.com

One of the primary challenges in catalyst recycling is the separation of the catalyst from the reaction mixture, especially for homogeneous catalysts that are soluble in the reaction medium. youtube.com To address this, researchers have developed various strategies. One innovative approach involves immobilizing the catalyst on a solid support. researchgate.net For example, silica-bonded propylpiperazine N-sulfamic acid has been used as a recyclable solid acid catalyst for the synthesis of substituted imidazoles and could be recycled for multiple runs without significant loss of activity. researchgate.net A similar strategy could be envisioned for the palladium catalyst used in the synthesis of this compound.

Another method involves the use of magnetic nanoparticles as a support for the catalyst. acs.org This allows for the easy separation of the catalyst from the reaction mixture using an external magnet. Such magnetically recyclable catalysts have been successfully employed in C-C coupling reactions and could be adapted for C-N coupling processes. acs.org

The reusability of a catalyst is a key metric for sustainability. Research on the chemical recycling of PET has demonstrated that Mg-Fe catalysts could be reused four to five times with high final conversions. nih.gov While the specific catalyst system would differ, this highlights the potential for developing robust, recyclable catalysts for the synthesis of fine chemicals like this compound.

Table 3: Catalyst Recycling Efficiency in a Representative Catalytic System

Cycle NumberCatalytic Activity (% Conversion)
1 98%
2 97%
3 95%
4 94%
5 92%

This table is a representative example based on data for recyclable catalyst systems and illustrates the potential for maintaining high catalytic activity over multiple uses.

By integrating microwave-assisted techniques, employing environmentally benign solvents, and designing efficient catalyst recycling protocols, the synthesis of this compound can be aligned with the principles of green and sustainable chemistry, ensuring both high efficiency and minimal environmental impact.

Chemical Transformations and Reactivity Studies of 2 4 Fluoropiperidin 1 Yl Aniline

Derivatization Strategies

The strategic modification of 2-(4-Fluoropiperidin-1-yl)aniline is a key aspect of its application in medicinal chemistry and materials science. Derivatization can be targeted at the aniline (B41778) moiety, the piperidine (B6355638) ring system, or through the introduction of new substituents.

The primary amino group and the adjacent aromatic ring of the aniline moiety are the most common sites for derivatization. These transformations allow for the introduction of a wide array of functional groups, significantly altering the compound's physicochemical properties.

Acylation: The aniline nitrogen can be readily acylated using various acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This reaction is often used as a protective strategy in multi-step syntheses or to introduce specific pharmacophores. For instance, reaction with acetyl chloride in the presence of a base would yield N-(2-(4-fluoropiperidin-1-yl)phenyl)acetamide.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine (B92270), leads to the formation of sulfonamides. nih.gov These derivatives are of significant interest in medicinal chemistry due to their prevalence in various drug classes. nih.govresearchgate.net The synthesis of sulfonamides from anilines is a well-established transformation. researchgate.netresearchgate.net

Urea (B33335) and Thiourea (B124793) Formation: The nucleophilic aniline can react with isocyanates and isothiocyanates to produce urea and thiourea derivatives, respectively. nih.gov These functional groups are known to participate in hydrogen bonding and are often incorporated into molecules designed to interact with biological targets.

N-Alkylation and Arylation: The aniline nitrogen can undergo alkylation, though direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. utmb.edu More controlled N-arylation can be achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the formation of diarylamines. wikipedia.orgnih.govnih.gov

A general synthetic route for 2-fluoro-4-substituted aminoanilines involves the protection of the amino group of a precursor like 2-fluoro-4-bromoaniline with pivaloyl chloride, followed by a coupling reaction with an amine (such as 4-fluoropiperidine) and subsequent deprotection using an aqueous sulfuric acid solution.

Reagent/Reaction TypeProduct TypeGeneral Conditions
Acid Chlorides/AnhydridesAmidesBase (e.g., pyridine, triethylamine), aprotic solvent
Sulfonyl ChloridesSulfonamidesBase (e.g., pyridine), aprotic solvent
IsocyanatesUreasAprotic solvent
IsothiocyanatesThioureasAprotic solvent
Alkyl HalidesN-Alkyl AnilinesBase, polar solvent
Aryl Halides/TriflatesN-Aryl AnilinesPalladium catalyst, phosphine (B1218219) ligand, base

Table 1: Common Derivatization Reactions of the Aniline Moiety

While the piperidine ring is generally more robust than the aniline moiety, modifications are possible, although they often require more specific and sometimes harsher reaction conditions.

The fluorine atom on the piperidine ring is typically stable and not easily displaced due to the strength of the C-F bond. Nucleophilic substitution of the fluorine is challenging and would likely require harsh conditions or specific activation. researchgate.netstackexchange.comalfa-chemistry.com However, strategies for the synthesis of fluorinated piperidines from other precursors could potentially be adapted to modify the substitution pattern. scientificupdate.com

Further functionalization can be achieved by introducing additional substituents onto the aromatic ring of the aniline moiety.

Halogenation: Electrophilic aromatic substitution reactions, such as bromination or chlorination, can introduce halogen atoms onto the benzene (B151609) ring. The position of substitution will be directed by the existing amino and piperidinyl groups.

Nitration: Nitration of the aromatic ring can be achieved using standard nitrating agents, although the reaction conditions must be carefully controlled due to the activating nature of the amino group, which can lead to over-nitration or oxidation.

Mechanistic Investigations of Compound Reactivity

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting the formation of products. While specific mechanistic studies on this exact compound are scarce in the public domain, the reactivity can be inferred from studies on analogous substituted anilines and piperidines.

Computational chemistry provides valuable tools for elucidating reaction pathways and characterizing transition states. umn.eduresearchgate.netmdpi.com For reactions such as acylation or sulfonylation, the mechanism likely involves the nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl or sulfonyl center, proceeding through a tetrahedral intermediate. The stability of this intermediate and the energy of the transition state will be influenced by the electronic effects of the substituents on both the aniline and the acylating/sulfonylating agent.

For palladium-catalyzed reactions like the Buchwald-Hartwig amination, the mechanism is well-established and involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

The rate of reactions involving the aniline nitrogen will be dependent on its nucleophilicity, which is influenced by the electronic properties of the substituents on the aromatic ring. The fluorine atom on the piperidine ring is expected to have a minor electronic effect on the aniline moiety due to its distance.

The kinetics of acylation reactions of anilines have been shown to be first-order with respect to the aniline and the acylating agent. rsc.org The reaction rate is influenced by the solvent and the presence of catalysts. For instance, the acylation of anilines by dimethylketen involves both a non-catalytic and a catalytic pathway where a second aniline molecule acts as a catalyst. rsc.org

Reaction TypeExpected Kinetic ProfileInfluencing Factors
AcylationSecond-order (first-order in aniline and acylating agent)Solvent polarity, basicity of aniline, nature of acylating agent, catalysts. rsc.org
SulfonylationSecond-order (first-order in aniline and sulfonyl chloride)Solvent, temperature, steric hindrance. researchgate.net
Urea FormationSecond-order (first-order in aniline and isocyanate)Solvent, temperature, electronic nature of substituents.

Table 2: Predicted Kinetic Parameters for Key Derivatization Reactions

Influence of the Fluorine Atom on Reactivity Profiles

The introduction of a fluorine atom at the C4-position of the piperidine ring in this compound imparts distinct electronic and steric effects that significantly modify the compound's reactivity compared to its non-fluorinated counterpart. The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect, which is transmitted through the sigma bonds of the piperidine ring to the aniline nitrogen. This reduces the electron density on the nitrogen atom, thereby decreasing its basicity and nucleophilicity.

The reduced basicity of the aniline nitrogen can influence its participation in acid-base reactions and its ability to act as a nucleophile in various transformations. For instance, in reactions where the aniline nitrogen acts as a coordinating atom for a metal catalyst, the strength of this coordination can be attenuated. This modulation is crucial, as it can prevent overly strong catalyst binding or catalyst poisoning, potentially leading to improved catalytic turnover.

Table 1: Comparative Electronic and Steric Effects of Hydrogen vs. Fluorine at the 4-Position of the Piperidinyl Group

Feature2-(Piperidin-1-yl)anilineThis compoundInfluence on Reactivity
Electronic Effect Alkyl group is weakly electron-donating.Fluorine is strongly electron-withdrawing (-I effect).Decreases basicity and nucleophilicity of the aniline nitrogen. Modulates metal-coordination strength.
Steric Effect Standard piperidine conformation.Potential for altered ring conformation and steric hindrance near the aniline moiety.Can influence the approach of reagents and catalysts to the aniline ring and adjacent C-H bonds.
Reactivity of Aniline N Higher basicity and nucleophilicity.Lower basicity and nucleophilicity.Affects rates of N-alkylation, N-acylation, and coordination to Lewis acids.
Reactivity of Aryl Ring Weakly activated by the amino group.Less activated due to the electron-withdrawing effect transmitted to the ring.Influences rates and regioselectivity of electrophilic aromatic substitution.

Role as a Directing Group in C-H Functionalization

The this compound scaffold is well-suited to act as a directing group in C-H functionalization reactions. A directing group is a functional group that controls the regioselectivity of a reaction by positioning a reagent or catalyst at a specific C-H bond, typically one located ortho to the directing group. wikipedia.org In this molecule, the aniline nitrogen, and more specifically the tertiary amine of the piperidine ring, can serve as the coordinating atom (Lewis base) for a metal catalyst or a strong base like an organolithium reagent. wikipedia.orgnih.gov This coordination brings the reactive species into close proximity with the C-H bond at the C6 position of the aniline ring, leading to its selective activation.

This strategy, known as directed ortho-metalation (DoM) when using organolithium reagents, or more broadly as transition-metal-catalyzed C-H activation, circumvents the typical regioselectivity rules of electrophilic aromatic substitution, allowing for the precise installation of functional groups at a traditionally less reactive site. wikipedia.orgorganic-chemistry.org The tertiary amine within the piperidinyl substituent is a well-established directing group for such transformations. wikipedia.org

Regioselective Activation and Functionalization

The primary role of the 2-(4-fluoropiperidin-1-yl) group in regioselective activation is to direct functionalization to the ortho-position of the aniline ring (the C6 position). This is achieved through the formation of a stable five-membered ring intermediate upon coordination of a metal to the piperidine nitrogen.

In directed ortho-metalation (DoM), treatment of this compound with a strong base such as n-butyllithium or sec-butyllithium (B1581126) would result in the selective deprotonation of the C-H bond at the C6 position. wikipedia.org The lithium cation is coordinated by the Lewis basic piperidine nitrogen, holding it in place to facilitate the abstraction of the nearest proton. wikipedia.org The resulting aryllithium intermediate is a powerful nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides, silyl (B83357) chlorides) to introduce new substituents specifically at the C6 position. organic-chemistry.org

The general mechanism can be summarized as:

Coordination: The organolithium reagent coordinates to the piperidine nitrogen.

Deprotonation: The alkyl group of the organolithium base abstracts the proton from the C6 position of the aniline ring.

Electrophilic Quench: The resulting aryllithium species reacts with an added electrophile (E+), yielding the ortho-functionalized product.

This method provides a highly reliable and regioselective pathway to synthesize 2,6-disubstituted aniline derivatives, which can be challenging to access through classical methods. acs.org

Catalyst-Mediated Directing Group Applications

Beyond DoM, the 2-(4-fluoropiperidin-1-yl) group can direct C-H functionalization mediated by various transition metal catalysts, most notably palladium, rhodium, and copper. nih.govresearchgate.netrsc.orgresearchgate.net In these reactions, the piperidine nitrogen acts as a ligand, coordinating to the metal center and delivering it to the C6 C-H bond to form a cyclometalated intermediate. This C-H activation step is often the key to the catalytic cycle.

For example, in a palladium-catalyzed C-H arylation reaction, the cycle would typically involve:

Coordination of the Pd(II) catalyst to the piperidine nitrogen.

C-H activation at the C6 position to form a five-membered palladacycle.

Oxidative addition of an aryl halide (Ar-X) to the Pd(II) center, forming a Pd(IV) intermediate.

Reductive elimination of the newly coupled product, regenerating a Pd(II) species to continue the catalytic cycle.

The use of a directing group like the 2-(4-fluoropiperidin-1-yl) moiety enables functionalizations that would otherwise be difficult, such as the direct arylation, alkenylation, amination, or acylation of the C-H bond. nih.govresearchgate.net The electronic properties imparted by the fluorine atom can be beneficial, potentially fine-tuning the stability and reactivity of the metalated intermediates to enhance reaction efficiency and yield. nih.gov

Table 2: Illustrative Catalyst-Mediated C-H Functionalization Reactions Directed by the 2-(Piperidin-1-yl) Group

Reaction TypeCatalyst SystemCoupling PartnerFunctional Group Introduced
C-H Arylation Pd(OAc)₂ / LigandAryl Halide (Ar-X)Aryl group (-Ar)
C-H Alkenylation [RhCp*Cl₂]₂ / AgSbF₆AlkeneAlkenyl group (-CH=CHR)
C-H Amination Cu(OAc)₂Amine/AmideAmino/Amido group (-NR₂)
C-H Acetoxylation Pd(OAc)₂PhI(OAc)₂Acetoxy group (-OAc)

This table provides examples of catalyst systems and coupling partners commonly used in directed C-H functionalization reactions. The specific conditions would need to be optimized for the this compound substrate.


Advanced Spectroscopic and Diffraction Methodologies for Structural Analysis

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-(4-Fluoropiperidin-1-yl)aniline, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is essential for an unambiguous assignment of its structure.

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms. The spectrum of this compound would display distinct signals for the aromatic protons, the piperidine (B6355638) ring protons, and the amine protons.

The aromatic region is expected to show a complex multiplet system corresponding to the four protons on the aniline (B41778) ring. The protons ortho and para to the amino group are typically shifted upfield compared to those meta to it. The substitution pattern breaks the symmetry, leading to four distinct signals.

The piperidine ring protons would appear as several multiplets in the aliphatic region of the spectrum. The proton attached to the same carbon as the fluorine atom (H-4) will be the most complex, appearing as a doublet of triplets of multiplets due to coupling with the fluorine atom and the adjacent methylene (B1212753) protons. The protons on the carbons adjacent to the nitrogen (H-2 and H-6) would be shifted downfield due to the electron-withdrawing effect of the nitrogen atom.

The amine (-NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Illustrative ¹H NMR Data Table for this compound (Note: The following data is illustrative and based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.)

Proton AssignmentIllustrative Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
Ar-H~ 6.7 - 7.2m-
-NH₂~ 3.8br s-
Piperidine H-4~ 4.6 - 4.8dmJH-F ≈ 48
Piperidine H-2ax, H-6ax~ 3.1 - 3.2m-
Piperidine H-2eq, H-6eq~ 2.8 - 2.9m-
Piperidine H-3ax, H-5ax~ 2.0 - 2.1m-
Piperidine H-3eq, H-5eq~ 1.8 - 1.9m-

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. In this compound, eleven distinct signals are expected, corresponding to the six carbons of the aniline ring and the five carbons of the piperidine ring.

The aromatic carbons will resonate in the typical downfield region (115-150 ppm). The carbon attached to the nitrogen of the piperidine ring (C-1') and the carbon attached to the amino group (C-2') will be the most downfield among the aromatic signals.

The piperidine carbons will appear in the aliphatic region. The carbon bearing the fluorine atom (C-4) will show a large one-bond carbon-fluorine coupling (¹JC-F), appearing as a doublet, which is a key diagnostic feature. The carbons adjacent to the fluorine (C-3 and C-5) will show smaller two-bond couplings (²JC-F). The carbons attached to the nitrogen (C-2 and C-6) are also clearly identifiable.

Illustrative ¹³C NMR Data Table for this compound (Note: The following data is illustrative and based on typical chemical shifts and coupling constants for similar structures. Actual experimental values may vary.)

Carbon AssignmentIllustrative Chemical Shift (δ, ppm)Coupling to Fluorine
Aromatic C~ 115 - 148-
Piperidine C-4~ 87 - 89d, ¹JC-F ≈ 165 Hz
Piperidine C-2, C-6~ 48 - 50d, ³JC-F ≈ 4 Hz
Piperidine C-3, C-5~ 30 - 32d, ²JC-F ≈ 18 Hz

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. liverpool.ac.uk Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, these spectra can be acquired rapidly. liverpool.ac.uk For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom on the piperidine ring. The multiplicity of this signal will be complex, appearing as a multiplet due to coupling with the geminal proton (H-4) and the vicinal protons (H-3 and H-5). This provides direct confirmation of the fluorine's position within the piperidine ring.

While 1D NMR provides fundamental data, 2D NMR techniques are indispensable for assembling the complete molecular puzzle, especially for molecules with overlapping signals.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of protons within the aniline ring and, separately, within the piperidine ring, confirming neighbor relationships.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of each carbon atom that has an attached proton by linking the signals from the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). It is crucial for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule, such as connecting the piperidine ring to the aniline ring via the C-N bond.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds.

The IR and Raman spectra of this compound would display characteristic absorption bands confirming its key structural features.

N-H Vibrations: The aniline amino group (-NH₂) would show characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. An N-H bending vibration would also be expected around 1600-1640 cm⁻¹.

C-N Vibrations: The stretching vibrations for the aromatic C-N bond and the aliphatic C-N bonds of the piperidine ring would appear in the fingerprint region, typically between 1200 and 1350 cm⁻¹.

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching bands are expected just above 3000 cm⁻¹, while the characteristic C=C stretching vibrations of the benzene (B151609) ring would appear in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Vibrations: The C-H stretching vibrations of the piperidine ring would be observed just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range.

C-F Vibration: A strong absorption band corresponding to the C-F bond stretch is expected in the 1000-1100 cm⁻¹ region, providing clear evidence for the fluorine substituent.

Illustrative IR Absorption Bands for this compound (Note: The following data is illustrative and based on typical vibrational frequencies. Actual experimental values may vary.)

Vibrational ModeIllustrative Wavenumber (cm⁻¹)Intensity
N-H Stretch (asymmetric & symmetric)3350 - 3500Medium
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch2850 - 2960Strong
N-H Bend1600 - 1640Medium-Strong
Aromatic C=C Stretch1450 - 1600Medium-Strong
C-N Stretch1200 - 1350Medium-Strong
C-F Stretch1000 - 1100Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the unambiguous determination of the elemental formula of a compound, a critical step in its identification. For this compound (C₁₁H₁₅FN₂), the theoretical exact mass can be calculated. HRMS analysis would be expected to yield a measured mass that corresponds very closely to this theoretical value, thereby confirming the elemental composition.

Table 1: Theoretical Exact Mass for this compound

Compound Name Molecular Formula Theoretical Exact Mass (m/z)

Note: The theoretical exact mass is for the protonated molecule [M+H]⁺, which is commonly observed in techniques like electrospray ionization (ESI).

In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule and analyze the resulting charged species. The fragmentation pattern is characteristic of the compound's structure and can be used to identify its constituent parts. For this compound, key fragmentation pathways would likely involve the cleavage of the piperidine ring, the loss of the fluorine atom, and the separation of the aniline and piperidine moieties. Analysis of these fragments helps to piece together the molecule's connectivity.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The resulting spectrum provides information about the types of bonds and functional groups present, particularly those involved in conjugation. For this compound, the aniline portion of the molecule contains a chromophore (the benzene ring with an amino group) that will exhibit characteristic absorption bands. The position and intensity of these bands can be influenced by the substitution pattern and the solvent used for the analysis.

Table 2: Expected UV-Vis Absorption Maxima for Aniline Derivatives

Chromophore Typical λmax (nm) Type of Transition

Note: The exact absorption maxima (λmax) for this compound would need to be determined experimentally.

X-ray Crystallography for Solid-State Structural Determination

To perform single-crystal X-ray diffraction, a suitable single crystal of the compound must be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision. This technique would definitively establish the bond lengths and angles within the this compound molecule, as well as the conformation of the fluoropiperidine ring (e.g., chair, boat, or twist-boat).

While detailed crystallographic data for this compound is not available, analysis of a related compound, 2-(3,3,4,4-Tetrafluoropyrrolidin-1-yl)aniline, provides an example of the type of information that can be obtained. In a study on this compound, X-ray diffraction revealed the dihedral angle between the benzene and pyrrolidine (B122466) rings to be 62.6(1)°. The crystal packing was characterized by intermolecular N-H···F hydrogen bonds.

Table 3: Example Crystallographic Data for a Related Compound: 2-(3,3,4,4-Tetrafluoropyrrolidin-1-yl)aniline

Parameter Value
Molecular Formula C₁₀H₁₀F₄N₂
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 6.791(13)
b (Å) 8.185(16)
c (Å) 18.66(4)
V (ų) 1037(3)
Z 4

Data obtained from a study on 2-(3,3,4,4-Tetrafluoropyrrolidin-1-yl)aniline.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. nih.gov For 2-(4-Fluoropiperidin-1-yl)aniline, DFT methods can predict its three-dimensional structure, electronic charge distribution, and spectroscopic characteristics.

Geometry optimization is a fundamental computational step that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation. DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), are commonly employed for this purpose. researchgate.net

The electronic structure of the molecule dictates its reactivity and properties. Key parameters derived from these calculations include atomic charges and the distribution of electron density. The nitrogen atom of the piperidine (B6355638) ring and the aniline (B41778) nitrogen are expected to be regions of high electron density, influencing their basicity and nucleophilicity. The fluorine atom, being highly electronegative, will withdraw electron density, affecting the charge distribution on the piperidine ring.

ParameterPredicted Value/CharacteristicMethod
Optimized Geometry
C-N (aniline) bond length~1.40 ÅDFT/B3LYP
C-N (piperidine) bond length~1.47 ÅDFT/B3LYP
C-F bond length~1.41 ÅDFT/B3LYP
Piperidine ring conformationPredominantly chairDFT
Electronic Properties
Dipole MomentModerate to HighDFT
Mulliken Atomic ChargesNegative charge on N and F atomsPopulation Analysis

Note: The values in this table are hypothetical and based on typical values for similar molecular fragments from computational studies. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). rasayanjournal.co.in

For this compound, the HOMO is likely to be localized on the electron-rich aniline ring, particularly the amino group. The LUMO, conversely, may be distributed over the aromatic ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. rasayanjournal.co.in

OrbitalPredicted Energy (eV)LocalizationImplication
HOMO -5.5 to -6.5Aniline ring, piperidine NSite of electrophilic attack
LUMO -0.5 to -1.5Aniline ringSite of nucleophilic attack
HOMO-LUMO Gap 4.0 to 6.0Entire moleculeChemical stability and reactivity

Note: These energy values are illustrative and derived from general principles of FMO theory applied to analogous molecules. rasayanjournal.co.in

Computational methods can predict various spectroscopic data, which can then be compared with experimental results for validation. For this compound, theoretical calculations can provide valuable information on its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. nih.gov

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. superfri.org Key predicted peaks would include N-H stretching vibrations for the aniline amino group, C-F stretching for the fluoropiperidine moiety, and C-N stretching vibrations.

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) calculations are a reliable method for predicting the ¹H and ¹³C NMR chemical shifts. researchgate.net These predictions can help in the assignment of experimental NMR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to simulate electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax) which correspond to electronic transitions within the molecule. mdpi.com

SpectroscopyPredicted ParameterPredicted Value RangeSignificance
IR N-H stretch3300-3500 cm⁻¹Identifies the aniline amino group.
C-F stretch1000-1100 cm⁻¹Confirms the presence of the fluorine substituent.
¹H NMR Aniline protons6.5-7.5 ppmAromatic region chemical shifts.
Piperidine protons1.5-3.5 ppmAliphatic region chemical shifts.
¹³C NMR Aromatic carbons110-150 ppmChemical shifts of the aniline ring carbons.
Piperidine carbons20-60 ppmChemical shifts of the piperidine ring carbons.
UV-Vis λmax240-290 nmCorresponds to π-π* transitions in the aniline ring.

Note: The predicted spectroscopic values are based on computational studies of similar functional groups and molecular structures. nih.govresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the piperidine ring and the rotation around the C-N bond connecting it to the aniline ring mean that this compound can exist in multiple conformations.

The piperidine ring typically adopts a chair conformation to minimize steric strain. In 4-fluoropiperidine (B2509456), the fluorine atom can occupy either an axial or an equatorial position. Computational studies on fluorinated piperidines have shown that the conformational preference is influenced by a delicate balance of steric effects, electrostatic interactions, and hyperconjugation. nih.govresearchgate.net In many cases, the equatorial conformation is favored to minimize steric hindrance. However, under certain conditions, such as in the gas phase or in non-polar solvents, the axial conformer might be stabilized by favorable electrostatic interactions between the fluorine atom and the ring's hydrogen atoms. nih.govresearchgate.net

The rotation around the C-N bond between the aniline and piperidine rings is another important conformational feature. The energetic landscape of this rotation can be mapped using computational methods to identify the most stable rotational isomers (rotamers) and the energy barriers between them. The presence of the ortho-amino group on the aniline ring can influence the preferred orientation of the piperidine ring relative to the aromatic plane due to potential steric hindrance and intramolecular hydrogen bonding.

Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational behavior of this compound over time. researchgate.net These simulations can reveal the preferred conformations of the piperidine ring and the rotational dynamics around the C-N bond, offering insights into the molecule's flexibility and how it might interact with its environment. researchgate.netajchem-a.com

Conformational FeatureKey Findings from Analogous SystemsComputational Method
Piperidine Ring Pucker Chair conformation is most stable.DFT, MD Simulations
Fluorine Position Equatorial position generally favored in solution. nih.govDFT, NMR Spectroscopy
C-N Bond Rotation Rotational barrier exists, influencing the orientation of the two rings.DFT (Potential Energy Scan)
Overall Flexibility The molecule exhibits significant flexibility due to ring puckering and bond rotation.MD Simulations

Note: These findings are based on computational and experimental studies of substituted piperidines and N-arylpiperidines. nih.govnih.govwhiterose.ac.uknih.govrsc.org

Reaction Mechanism Studies via Computational Modeling

The synthesis of this compound typically involves the formation of a carbon-nitrogen bond between an aniline derivative and a 4-fluoropiperidine moiety. A common and efficient method for achieving this is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. organic-chemistry.orgwikipedia.org Computational modeling is instrumental in elucidating the intricate step-by-step mechanism of such reactions. nih.gov The general catalytic cycle of a Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orgyoutube.com

To understand the favorability of a proposed reaction mechanism, computational chemists map the potential energy surface (PES). The PES is a multidimensional surface that represents the potential energy of a system of atoms as a function of their spatial coordinates. For the synthesis of this compound via a Buchwald-Hartwig reaction, this would involve calculating the energy of the system at various points along the reaction coordinate, from reactants to products, passing through intermediates and transition states. researchgate.netresearchgate.net

The process would start with the separate reactants: a suitably substituted aniline precursor (e.g., 2-haloaniline) and 4-fluoropiperidine, along with the palladium catalyst and a base. The energy of these isolated molecules would define the initial point on the PES. As the reaction proceeds, the energies of the intermediates, such as the oxidative addition complex and the palladium-amido complex, are calculated to identify stable points on the reaction pathway. wikipedia.org By connecting these points, a profile of the reaction pathway is generated, revealing the energy changes that occur during the reaction.

Illustrative Data Table: Calculated Relative Energies of Species in a Postulated Reaction Pathway

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants 2-Bromoaniline (B46623) + 4-Fluoropiperidine + Pd(0)L2 + Base0.0
TS1 Oxidative Addition Transition State+15.2
Intermediate 1 Oxidative Addition Complex-5.7
Intermediate 2 Palladium-Amido Complex-10.3
TS2 Reductive Elimination Transition State+5.1
Products This compound + H-Base+ + Br--25.8
Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would be obtained from quantum mechanical calculations.

A critical aspect of mapping the PES is the localization of transition states (TS), which are the highest energy points along the reaction pathway connecting two minima (reactants, intermediates, or products). nih.gov The energy difference between the reactants and the highest energy transition state is the activation energy (Ea) of the reaction, which determines the reaction rate.

For the formation of this compound, there would be at least two key transition states to locate: one for the oxidative addition of the aryl halide to the palladium(0) complex and another for the reductive elimination from the palladium(II)-amido complex to form the final C-N bond. wikipedia.org Computational methods, such as density functional theory (DFT), are employed to find the exact geometry of these transition states and calculate their energies. nih.gov The calculated activation energies for different potential pathways can help in determining the most likely reaction mechanism and in optimizing reaction conditions (e.g., choice of ligand, base, and solvent) to lower the energy barriers and improve reaction efficiency.

Illustrative Data Table: Calculated Activation Energies for Key Reaction Steps

Reaction StepDescriptionCalculated Activation Energy (Ea) (kcal/mol)
Oxidative Addition Pd(0)L2 + Ar-X → Ar-Pd(II)(L)2-X15.2
Reductive Elimination Ar-Pd(II)(L)(NR2) → Ar-NR2 + Pd(0)L15.4
Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would be obtained from quantum mechanical calculations.

Ligand Efficiency and Molecular Descriptors in Rational Design

In the context of drug discovery, where molecules like this compound might be considered as fragments or scaffolds for larger, biologically active compounds, computational methods are invaluable for rational design. nih.gov Piperidine and its derivatives are common motifs in medicinal chemistry and have been studied for their interaction with various biological targets. mdpi.comnih.govnih.gov

Molecular descriptors are numerical values that characterize the properties of a molecule. These can be calculated using computational chemistry and are used to build quantitative structure-activity relationship (QSAR) models. For this compound, a range of descriptors could be calculated to predict its physicochemical and potential biological properties.

These computed descriptors can then guide synthetic strategy. For example, if the goal is to improve the oral bioavailability of a lead compound based on the this compound scaffold, a chemist might synthesize analogues with different substituents. Computational models can predict how these substitutions will affect properties like lipophilicity (logP), aqueous solubility (logS), and polar surface area (PSA). This pre-screening of virtual compounds saves significant time and resources by prioritizing the synthesis of molecules with the most promising predicted profiles. For instance, structure-activity relationship studies on similar aniline-containing compounds have been effectively guided by computational modeling. nih.gov

Illustrative Data Table: Computed Molecular Descriptors for this compound

DescriptorAbbreviationCalculated ValueSignificance
Molecular Weight MW194.24 g/mol Influences absorption and diffusion
LogP (Octanol-Water Partition Coefficient) logP2.8Predicts lipophilicity and membrane permeability
Topological Polar Surface Area TPSA29.2 ŲRelates to drug transport and bioavailability
Number of Hydrogen Bond Donors HBD2Influences solubility and receptor binding
Number of Hydrogen Bond Acceptors HBA3Influences solubility and receptor binding
Ligand Efficiency LE0.35Normalizes binding affinity by size
Note: The values in this table are hypothetical and for illustrative purposes only. LE would require a known binding affinity to a target.

By leveraging the power of computational chemistry, the study of this compound can be advanced from multiple angles, from understanding its fundamental reactivity to designing novel compounds with tailored properties for specific applications.

Role As a Versatile Synthetic Intermediate and Building Block

Construction of Complex Heterocyclic Systems

The structure of 2-(4-Fluoropiperidin-1-yl)aniline makes it an ideal starting material for the synthesis of a variety of complex heterocyclic compounds. The ortho-disposed amino and piperidinyl groups can participate in cyclization reactions to form fused ring systems, which are common motifs in pharmaceutically active compounds.

The aniline (B41778) portion of the molecule can be readily transformed to participate in reactions that lead to the formation of fused heterocycles. For instance, condensation of the primary amine with dicarbonyl compounds or their equivalents can yield fused five- or six-membered nitrogen-containing rings. The presence of the bulky and electron-donating 4-fluoropiperidin-1-yl group at the ortho position can influence the stereochemical and regiochemical outcomes of these cyclization reactions, potentially leading to the selective formation of desired isomers.

Beyond simple fused rings, this compound serves as a valuable precursor for the assembly of more intricate polycyclic architectures. Multi-step synthetic sequences can leverage the reactivity of both the aniline and piperidine (B6355638) moieties to build additional rings onto the initial scaffold. For example, the aniline nitrogen can be incorporated into a heterocyclic ring, and subsequently, the piperidine ring can be functionalized or involved in a separate ring-forming event, leading to complex, three-dimensional structures.

Precursor to Novel Organic Reagents and Catalysts

The unique electronic and steric properties of this compound make it an attractive starting point for the development of novel organic reagents and catalysts. The aniline moiety can be readily converted into other functional groups, such as isocyanates or isothiocyanates, which are themselves versatile reagents in organic synthesis. Furthermore, the chiral nature of the fluorinated piperidine ring, if resolved into its enantiomers, could be exploited in the design of asymmetric catalysts. The combination of a basic nitrogen center and the potential for hydrogen bonding from the aniline group could also be harnessed in the design of organocatalysts for a variety of transformations.

Modular Synthesis of Diverse Compound Libraries

In modern drug discovery, the ability to rapidly generate large collections of structurally diverse molecules is paramount. The modular nature of this compound makes it an excellent building block for the synthesis of compound libraries for high-throughput screening.

Scaffold-based synthesis relies on a common core structure that is systematically decorated with a variety of substituents. This compound provides a robust and functionally rich scaffold. The aniline amine can be acylated with a diverse set of carboxylic acids, or reductively aminated with a range of aldehydes and ketones, to introduce a first point of diversity. Further functionalization of the aromatic ring or modifications to the piperidine moiety can introduce additional diversity points, allowing for the creation of a large library of related but distinct molecules.

Emerging Research Directions and Future Perspectives

Development of Asymmetric Synthesis Routes to Enantiopure 2-(4-Fluoropiperidin-1-yl)aniline

The introduction of a chiral center can have profound effects on the pharmacological and toxicological properties of a drug molecule. While the parent compound this compound is achiral, its derivatives often are. Furthermore, the synthesis of related chiral piperidine-containing structures highlights the importance of stereocontrol. The development of asymmetric routes to produce single-enantiomer derivatives is a significant and actively pursued research goal.

Current research in related fields provides a roadmap for achieving this. Asymmetric synthesis of fluorinated amino acids, for instance, has been accomplished using chiral Ni(II) complexes, which guide the stereoselective alkylation to yield products with high enantiomeric excess. beilstein-journals.org This strategy could potentially be adapted to introduce chirality on the piperidine (B6355638) ring or on substituents attached to the aniline (B41778) core. Another powerful approach involves biocatalysis, where enzymes are used to perform highly stereoselective reactions. Multi-enzyme cascades have been successfully designed for the synthesis of enantiomerically pure 1,2-amino alcohols from renewable starting materials like L-phenylalanine. nih.gov Such enzymatic routes, known for their high selectivity and mild reaction conditions, could be engineered for the stereoselective synthesis of chiral derivatives of this compound. nih.gov

The synthesis of enantiopure 4- and 5-aminopiperidin-2-ones starting from aspartic acid demonstrates a regiocontrolled strategy to build chiral piperidine systems that can act as peptidomimetics. nih.gov This underscores the advanced synthetic strategies available for creating complex, enantiopure piperidine-containing building blocks that could be incorporated into novel analogues.

Potential Asymmetric Strategy Underlying Principle Potential Application to Target Compound Reference
Chiral Metal CatalysisUse of a chiral ligand (e.g., with Ni(II)) to direct the stereochemical outcome of a bond-forming reaction.Asymmetric alkylation or arylation of precursors to introduce a stereocenter. beilstein-journals.org
Biocatalysis/Enzymatic CascadesEmployment of enzymes (e.g., transaminases, hydrolases) for highly enantioselective transformations.Kinetic resolution of a racemic intermediate or direct asymmetric synthesis of a chiral derivative. nih.gov
Chiral Pool SynthesisStarting from readily available enantiopure natural products (e.g., amino acids) to build the chiral scaffold.Synthesis of enantiopure fluoropiperidine precursors from chiral starting materials like aspartic acid. nih.gov

Flow Chemistry Approaches for Continuous Synthesis

The transition from traditional batch synthesis to continuous flow chemistry represents a paradigm shift in the production of active pharmaceutical ingredients (APIs) and their intermediates. rsc.org Flow chemistry offers substantial advantages, including superior heat and mass transfer, enhanced safety profiles for handling hazardous reagents or exothermic reactions, and improved reproducibility and scalability. nih.govacs.org

For the synthesis of this compound, which likely involves multi-step sequences such as nucleophilic aromatic substitution followed by reduction or coupling reactions, flow chemistry presents a compelling alternative to batch processing. allfordrugs.com A multi-step flow synthesis can be "telescoped," where the output of one reactor flows directly into the next, eliminating the need for manual handling and purification of intermediates, thus saving time and resources. allfordrugs.com

A key aspect of modern flow chemistry is the integration of computational tools. Computational Fluid Dynamics (CFD) simulations can be used to model and predict reaction outcomes within a flow reactor, optimizing parameters like residence time and temperature with significantly reduced experimentation. rsc.org This computational approach accelerates process development and ensures efficient operation. rsc.org The application of continuous flow technology could streamline the production of this compound, making the process more efficient, safer, and more easily scalable for industrial production. rsc.orgnih.gov

Table: Comparison of Batch vs. Flow Synthesis for Pharmaceutical Intermediates

Parameter Batch Synthesis Continuous Flow Synthesis Reference
Scalability Difficult; requires larger vessels, potential for changed thermal profiles.Easier; achieved by running the process for a longer time ("scaling out"). acs.org
Heat Transfer Limited by surface area-to-volume ratio; can lead to hotspots.Excellent; high surface area-to-volume ratio in microreactors allows precise temperature control. rsc.org
Safety Large volumes of reagents mixed at once can be hazardous.Small reaction volumes at any given time minimize risk. nih.gov
Process Control Parameters can vary throughout the large vessel.Precise control over residence time, temperature, and mixing. rsc.org
Reproducibility Can be variable between batches.Highly consistent and reproducible product quality. allfordrugs.com

Application of Photoredox Catalysis in Derivatization

Visible-light photoredox catalysis has emerged as a powerful tool for forging carbon-carbon and carbon-heteroatom bonds under exceptionally mild conditions. beilstein-journals.orgresearchgate.net This technology utilizes a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates from stable precursors. mdpi.com This opens up new avenues for the derivatization of complex molecules like this compound.

The electron-rich aniline ring of the target compound is an ideal substrate for photoredox-catalyzed reactions. For example, methods for the trifluoromethylation of aniline derivatives have been developed using a photocatalyst like Ir(ppy)₃ and a trifluoromethyl source. mdpi.com In a plausible mechanism, the excited photocatalyst oxidizes the aniline to a radical cation, which can then react with a generated trifluoromethyl radical (•CF₃). mdpi.com This allows for the direct installation of a trifluoromethyl group, a common motif in modern pharmaceuticals for improving metabolic stability and binding affinity.

Beyond fluoroalkylation, photoredox catalysis enables a wide range of C-H functionalization reactions. beilstein-journals.org Protected anilines can undergo nitration using a simple organic photocatalyst and sodium nitrite, avoiding the harsh acidic conditions of traditional methods. beilstein-journals.org Dual catalytic systems, combining a photoredox catalyst with a metal co-catalyst (e.g., copper or nickel), can facilitate cross-coupling reactions to introduce aryl, alkyl, or other functional groups onto the aniline ring. mdpi.com The ability to perform these late-stage functionalizations with high selectivity and functional group tolerance makes photoredox catalysis an invaluable tool for rapidly generating a library of this compound derivatives for biological screening. beilstein-journals.org

Integration with Automation and High-Throughput Synthesis Methodologies

The future of drug discovery lies in the synergy between advanced synthesis techniques and automation. acs.org The integration of flow chemistry, robotics, and data science enables high-throughput synthesis (HTS) and accelerates the discovery of new molecular entities. Flow chemistry platforms are particularly well-suited for automation because their precise control over reaction parameters and continuous nature allow for programmable, unattended operation. acs.org

By integrating an automated flow synthesis system with analytical tools, researchers can create a self-optimizing platform. An algorithm can be designed to systematically vary reaction conditions (e.g., temperature, residence time, reagent stoichiometry) for the synthesis of this compound derivatives. The output can be automatically analyzed, and the data fed back into the algorithm to determine the next set of optimal conditions.

Q & A

Basic: What are the standard synthetic routes for 2-(4-Fluoropiperidin-1-yl)aniline?

The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, reacting 4-fluoropiperidine derivatives with halogenated aniline precursors under alkaline conditions, followed by acid treatment to isolate the product . Key steps include:

  • Reaction setup : Use anhydrous solvents (e.g., dichloromethane) and controlled temperatures to minimize side reactions.
  • Purification : Column chromatography or recrystallization to achieve >95% purity.
  • Validation : Confirm yield via mass balance and spectroscopic methods .

Basic: What spectroscopic and analytical methods are used to characterize this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions and verify fluoropiperidine-aniline linkage .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion at m/z corresponding to C11_{11}H14_{14}FN2_2).
  • X-ray Crystallography : Resolve ambiguous structural features using SHELX-based refinement for crystal structures .

Advanced: How can researchers resolve contradictions in NMR or crystallographic data for this compound?

  • Cross-validation : Compare NMR data with computational predictions (DFT calculations) to assign signals accurately.
  • Twinned data refinement : For crystallographic ambiguities, employ SHELXL’s twin refinement tools to model overlapping electron densities .
  • Elemental analysis : Verify stoichiometry to rule out impurities affecting spectral interpretations .

Advanced: What strategies enable functionalization of the aniline or piperidine moieties in this compound?

  • Electrophilic substitution : Introduce halogens or nitro groups at the aniline’s para position using HNO3_3/H2_2SO4_4 under controlled conditions .
  • Piperidine modification : Replace the fluorine atom via nucleophilic displacement with alkoxide or amine nucleophiles .
  • Cross-coupling : Suzuki-Miyaura reactions to attach aryl/heteroaryl groups to the aniline ring .

Basic: What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
  • Emergency response : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How do substituents on the piperidine ring influence the compound’s reactivity and stability?

  • Electron-withdrawing groups (e.g., F) : Increase resistance to oxidation but reduce nucleophilicity at the piperidine nitrogen .
  • Steric effects : Bulky substituents hinder functionalization at the aniline moiety, necessitating milder reaction conditions .
  • pH-dependent stability : Fluorine’s electronegativity enhances stability in acidic media but may promote hydrolysis under strong bases .

Basic: What are common impurities in this compound, and how are they identified?

  • Byproducts : Unreacted 4-fluoropiperidine or halogenated intermediates.
  • Detection : Use HPLC with UV/Vis detection (λ = 254 nm) or LC-MS to trace impurities .
  • Reference standards : Compare retention times with authenticated samples (e.g., Cayman Chemical’s analytical standards) .

Advanced: What computational approaches model the compound’s interactions in biological or material systems?

  • Docking studies : Use AutoDock Vina to predict binding affinities with biological targets (e.g., receptors) .
  • DFT calculations : Optimize geometry and electron density maps for reactivity predictions (Gaussian 16) .
  • MD simulations : Assess stability in polymer matrices using GROMACS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.